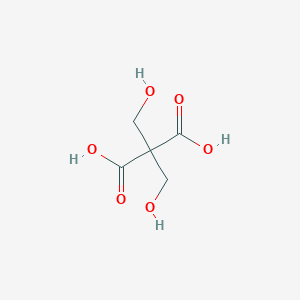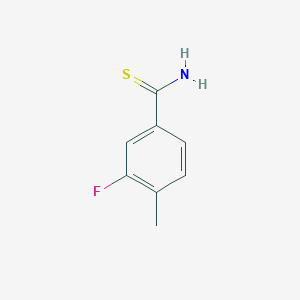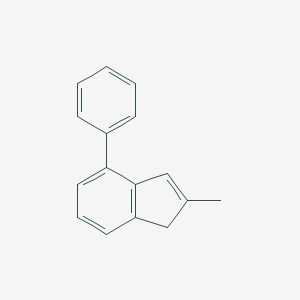
N-buta-1,3-dienylbenzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-buta-1,3-dienylbenzenecarbothioamide, also known as NBC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NBC is a thioamide derivative of 1,3-butadiene and benzene, and its unique structure makes it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of N-buta-1,3-dienylbenzenecarbothioamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that play a role in cancer cell growth and inflammation. N-buta-1,3-dienylbenzenecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication, and this may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-buta-1,3-dienylbenzenecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and this may contribute to its anti-cancer effects. Additionally, N-buta-1,3-dienylbenzenecarbothioamide has been shown to reduce the levels of certain inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-buta-1,3-dienylbenzenecarbothioamide is its unique structure, which makes it a promising candidate for various research studies. Additionally, N-buta-1,3-dienylbenzenecarbothioamide is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of N-buta-1,3-dienylbenzenecarbothioamide is its potential toxicity, as it has been shown to have cytotoxic effects on certain cells. Therefore, caution must be exercised when working with N-buta-1,3-dienylbenzenecarbothioamide in the laboratory.
Orientations Futures
There are several future directions for research on N-buta-1,3-dienylbenzenecarbothioamide. One area of interest is its potential as a therapeutic agent for various diseases, particularly cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-buta-1,3-dienylbenzenecarbothioamide and to identify potential targets for its activity. Finally, the development of new synthetic methods for N-buta-1,3-dienylbenzenecarbothioamide may lead to the discovery of new compounds with similar structures and potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-buta-1,3-dienylbenzenecarbothioamide involves the reaction of 1,3-butadiene with benzene carbothioamide in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting compound is purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-buta-1,3-dienylbenzenecarbothioamide has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-buta-1,3-dienylbenzenecarbothioamide has been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propriétés
Numéro CAS |
170937-98-1 |
|---|---|
Formule moléculaire |
C11H11NS |
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
N-buta-1,3-dienylbenzenecarbothioamide |
InChI |
InChI=1S/C11H11NS/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h2-9H,1H2,(H,12,13) |
Clé InChI |
BOFQEACMHOVKHH-UHFFFAOYSA-N |
SMILES |
C=CC=CNC(=S)C1=CC=CC=C1 |
SMILES canonique |
C=CC=CNC(=S)C1=CC=CC=C1 |
Synonymes |
Benzenecarbothioamide, N-1,3-butadienyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



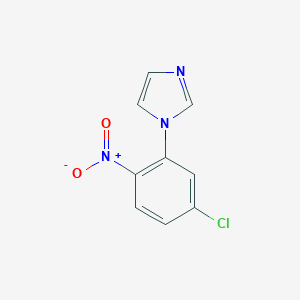
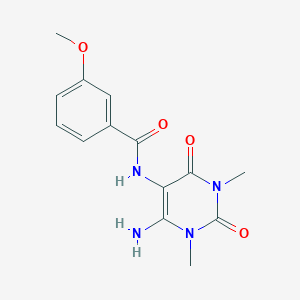



![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)
